molecular formula C27H24O3 B1656987 1,2,3-Tribenzyloxybenzene CAS No. 55020-64-9

1,2,3-Tribenzyloxybenzene

Cat. No. B1656987
CAS RN: 55020-64-9
M. Wt: 396.5 g/mol
InChI Key: IUCNNRFELLGMOO-UHFFFAOYSA-N
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Description

1,2,3-Tribenzyloxybenzene (TBOB) is a synthetic organic compound consisting of three benzyloxy groups attached to a benzene ring. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds, and has been studied extensively for its applications in medicinal chemistry and pharmacology. TBOB has been used in a variety of scientific research applications, and is known to have biochemical and physiological effects on the body. In

Future Directions

: Udemy: Intelligence Analysis (Comprehensive - Levels 1, 2 and 3) : Labcorp: BRCAssure®: BRCA1 and BRCA2 Comprehensive Analysis : Springer: Comprehensive Evaluation and Screening for 1,2,4-Trichlorobenzene Tolerance in Rice Cultivars

properties

IUPAC Name

1,2,3-tris(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-4-11-22(12-5-1)19-28-25-17-10-18-26(29-20-23-13-6-2-7-14-23)27(25)30-21-24-15-8-3-9-16-24/h1-18H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNNRFELLGMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608534
Record name 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tribenzyloxybenzene

CAS RN

55020-64-9
Record name 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lowe, W. et al., Arch. Pharm. (Weinheim) 327:255 (1994). Benzyl bromide (57 mL, 0.481 mol) and then K2CO3 (100 g, 0.725 mol) were added to a solution of pyrogallol (20 g, 0.1 59 mol) in 200 mL dry, degassed acetone under Ar. This reaction mixture was subsequently stirred for 30 min at room temperature and then for 24 h at reflux under Ar. A solution of NaOH (1.6 g) in MeOH (32 mL) was then added and the reaction refluxed for an additional 30 min. After cooling to room temperature, solids were filtered and washed with acetone. The filtrate was concentrated and the residue recrystallized from MeOH to afford 8 (52 g, 83%) as an off-white solid. mp 67-68° C. 1H NMR (CDCl3): δ7.44-7.19 (m, 15 H), 6.85 (dd, J=9, 9 Hz, 1 H), 6.57 (d, J=8.2 Hz, 2 H), 5.05 (s, 2 H), 5.02 (s, 4 H). 13C NMR (CDCl3): δ152.9, 138.4, 137.8, 137.0, 128.4, 128.3, 128.0, 127.8, 127.6 (2), 127.3, 127.2, 123.5, 107.7, 75.0, 70.9.
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TS GARDNER, E Wenis, J LEE - The Journal of Organic …, 1950 - ACS Publications
SYNTHESIS OF KHELLIN DERIVATIVES 843 group in IV is hydrolyzed, rearranged to the keto group, and reduced. However, proof of this mechanism is lacking because of the failure to …
Number of citations: 30 pubs.acs.org
W Baker, R Nodzu, R Robinson - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… Nitric acid (40 CC ; d 1.19) was added to a solution of 1 : 2 : 3-tribenzyloxybenzene (80 g.) in acetic acid (800 cG) at 40". After the mixture had been kept for 4 hours at room temperature. …
Number of citations: 25 pubs.rsc.org
N Morita - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
The structure of the demethylated product of pedalitin, the aglycone of pedaliin, the flavonoid from sesame leaves, was unequivocally established by the synthesis of 5, 6, 7, 3', 4'-…
Number of citations: 18 www.jstage.jst.go.jp
D Rolfsvåg - 2019 - uis.brage.unit.no
The standard method of synthesizing vinyl ethers from the elimination of an alcohol from an acetal was tested against synthesizing them through the elimination of a mesyloxy group. A …
Number of citations: 0 uis.brage.unit.no
T Ueng, FC Chen - Proceedings of the National …, 1976 - National Science Council, Republic …
Number of citations: 0

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